

# Spectroscopic Data of Dimethylphosphite: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Dimethylphosphite	
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This guide provides a comprehensive overview of the key spectroscopic data for **dimethylphosphite**, a compound of significant interest in synthetic chemistry and drug development. The following sections present quantitative NMR and IR data in a structured format, detail the experimental protocols for data acquisition, and illustrate the general workflow of spectroscopic analysis.

#### **Spectroscopic Data**

The nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **dimethylphosphite** are summarized below. These values are crucial for the identification and characterization of the molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

Solvent: CDCl3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.60	Doublet	707.6	1H	P-H
3.74	Doublet	12.0	6H	О-СН3



### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
52.1	Doublet	5.7	O-CH₃

## <sup>31</sup>P NMR (Phosphorus-31 NMR) Data

Solvent: CDCl3 Frequency: 162 MHz

Chemical Shift (δ) ppm	
11.1	

#### **IR (Infrared) Spectroscopy Data**

Sample Preparation: Neat liquid film

Wavenumber (cm⁻¹)	Intensity	Assignment
2958	Weak	C-H stretch (asymmetric)
2854	Weak	C-H stretch (symmetric)
2428	Very Weak	P-H stretch
1465	Weak	C-H bend (asymmetric)
1267	Strong	P=O stretch
1030	Strong	P-O-C stretch

## **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to ensure reproducibility and accuracy in experimental results.



#### NMR Spectroscopy Protocols (1H, 13C, 31P)

- Sample Preparation:
  - Approximately 5-25 mg of dimethylphosphite is dissolved in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) within a 5 mm NMR tube.[1][2]
  - The solution is thoroughly mixed to ensure homogeneity. For highly concentrated samples, gentle vortexing is recommended to avoid line broadening.[1]
  - If any particulate matter is present, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.
- Instrumentation and Data Acquisition:
  - NMR spectra are acquired on a 400 MHz spectrometer (or equivalent) equipped with a broadband probe.[3]
  - ¹H NMR: A standard single-pulse experiment is utilized. The spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans (e.g., 8-16) are averaged to achieve an adequate signal-to-noise ratio. The relaxation delay is set to 1-2 seconds.
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Due to the low natural abundance of <sup>13</sup>C, a higher number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.[1][2] A relaxation delay of 2 seconds is commonly used.
  - 31P NMR: A proton-decoupled single-pulse experiment is performed. The spectral width is adjusted to cover the expected chemical shift range for phosphites. An external standard, such as 85% phosphoric acid, is used for chemical shift referencing.[4]
- Data Processing:
  - The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.



- Phase correction and baseline correction are applied to the spectrum.
- The chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  = 7.26 ppm for <sup>1</sup>H NMR and  $\delta$  = 77.16 ppm for <sup>13</sup>C NMR) or an internal/external standard for <sup>31</sup>P NMR.
- Integration of the peaks in the <sup>1</sup>H NMR spectrum is performed to determine the relative number of protons.

#### **IR Spectroscopy Protocol**

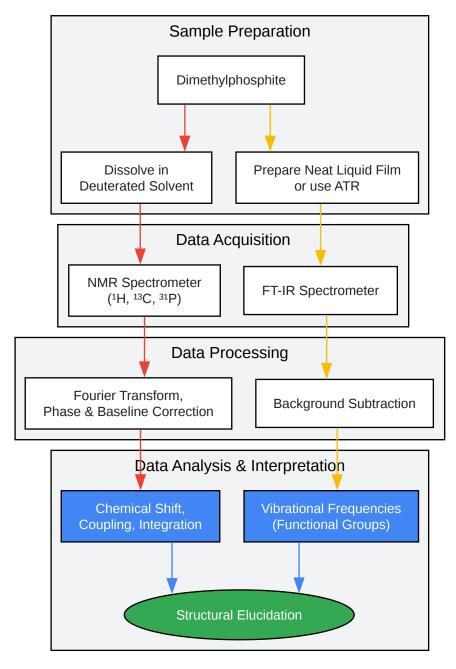
- Sample Preparation:
  - As dimethylphosphite is a liquid, a neat spectrum is obtained by placing a single drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[5]
  - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[6][7]
- Instrumentation and Data Acquisition:
  - The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
  - A background spectrum of the clean, empty salt plates or the clean ATR crystal is acquired first.[5]
  - The sample is then placed in the instrument, and the sample spectrum is recorded.
  - Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup> to obtain a high-quality spectrum.
- Data Processing:
  - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
  - $\circ$  The positions of the absorption bands are identified and reported in wavenumbers (cm<sup>-1</sup>).



#### **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for obtaining and interpreting spectroscopic data for a chemical compound like **dimethylphosphite**.

#### General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.



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#### References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Sample Preparation FT-IR/ATR Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
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